Tert-butyl 5-amino-decahydroisoquinoline-2-carboxylate
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Overview
Description
Tert-butyl 5-amino-decahydroisoquinoline-2-carboxylate: is a chemical compound with a complex structure, featuring a decahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-amino-decahydroisoquinoline-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the hydrogenation of isoquinoline derivatives followed by the introduction of the tert-butyl ester and amino groups under controlled conditions. The reaction conditions often include the use of catalysts such as palladium on carbon and solvents like ethanol or methanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of high-pressure hydrogenation and automated systems can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 5-amino-decahydroisoquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst to yield fully saturated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Fully saturated derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
Tert-butyl 5-amino-decahydroisoquinoline-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 5-amino-decahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- Tert-butyl 5-amino-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
- Tert-butyl 5-amino-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Comparison: Tert-butyl 5-amino-decahydroisoquinoline-2-carboxylate is unique due to its fully saturated decahydroisoquinoline core, which imparts different chemical and physical properties compared to its partially saturated analogs
Properties
IUPAC Name |
tert-butyl 5-amino-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-7-11-10(9-16)5-4-6-12(11)15/h10-12H,4-9,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKVXDCBECSADD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)CCCC2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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